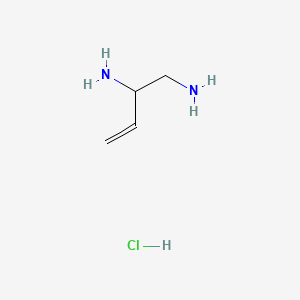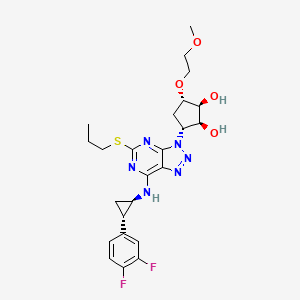![molecular formula C12H17BrO2 B13853461 [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol is an organic compound with the molecular formula C12H17BrO2 It is a derivative of phenylmethanol, featuring a bromine atom, a methoxypropyl group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol typically involves the bromination of a suitable precursor, followed by the introduction of the methoxypropyl group. One common method involves the bromination of 4-methylphenylmethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then reacted with 3-methoxypropyl bromide in the presence of a base like potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the corresponding de-brominated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-bromo-5-(3-methoxypropyl)-4-methylbenzaldehyde or 3-bromo-5-(3-methoxypropyl)-4-methylbenzoic acid.
Reduction: Formation of 3-(3-methoxypropyl)-4-methylphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of brominated phenylmethanol derivatives on cellular processes. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine
Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials and coatings .
Mécanisme D'action
The mechanism of action of [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol involves its interaction with specific molecular targets. The bromine atom and methoxypropyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-ethoxy-4-methoxybenzonitrile
- Methyl 3-bromo-4-methoxybenzoate
- 3-Bromo-5-methoxyphenylmethanol
Uniqueness
Compared to similar compounds, [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol is unique due to the presence of the methoxypropyl group, which can enhance its solubility and reactivity.
Propriétés
Formule moléculaire |
C12H17BrO2 |
|---|---|
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
[3-bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol |
InChI |
InChI=1S/C12H17BrO2/c1-9-11(4-3-5-15-2)6-10(8-14)7-12(9)13/h6-7,14H,3-5,8H2,1-2H3 |
Clé InChI |
AIJSSBRQMPBRDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)CO)CCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)






![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)

![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)



![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
